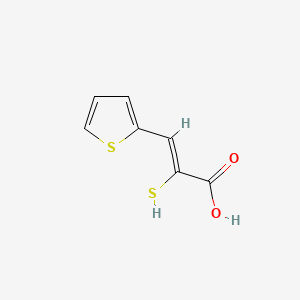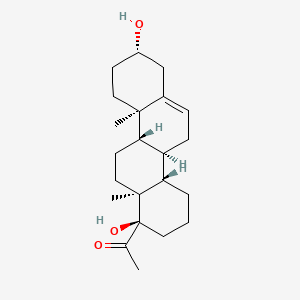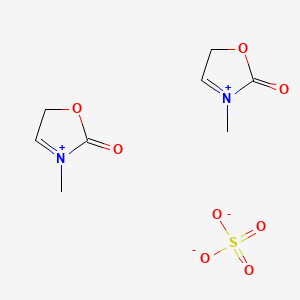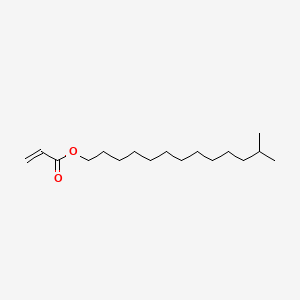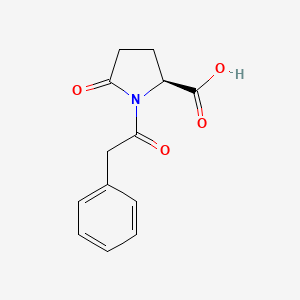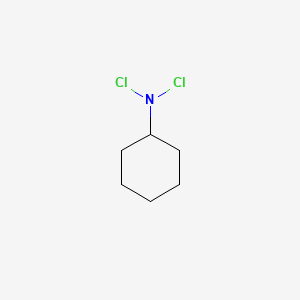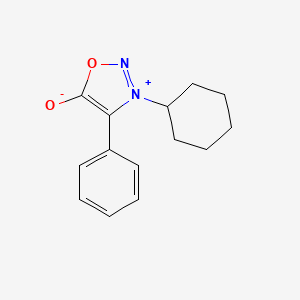
3-Cyclohexyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 148508 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in biological processes and its potential therapeutic uses.
Preparation Methods
The synthesis of NSC 148508 involves several steps, typically starting with the preparation of precursor molecules. The synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
NSC 148508 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 148508 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 148508 is being investigated for its potential to treat certain diseases, including cancer and neurodegenerative disorders. In industry, it may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 148508 involves its interaction with specific molecular targets within cells. These interactions can lead to changes in cellular pathways and processes, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
NSC 148508 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other chemical agents used in organic synthesis or therapeutic research. The specific properties and applications of NSC 148508 that set it apart from these similar compounds can include its reactivity, stability, and efficacy in various applications.
Similar Compounds:- NSC 125973
- NSC 39640-72-7
- NSC 181339-01
These compounds share some similarities with NSC 148508 but also have distinct properties that make them unique in their own right.
Properties
CAS No. |
39640-72-7 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-cyclohexyl-4-phenyloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C14H16N2O2/c17-14-13(11-7-3-1-4-8-11)16(15-18-14)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI Key |
OOEOUPOMSNVRDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[N+]2=NOC(=C2C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


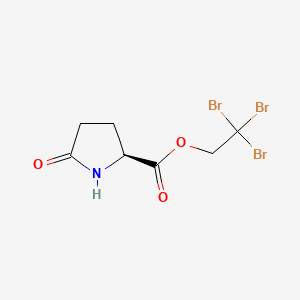
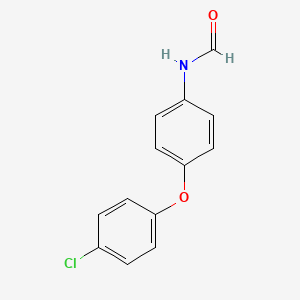
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
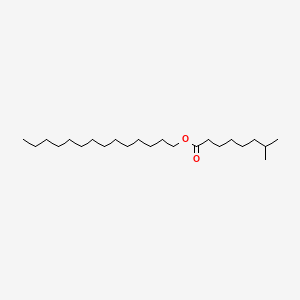
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)

